2-chloro-N-(2-fluorophenyl)acetamide 2-chloro-N-(2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 347-66-0
VCID: VC2501704
InChI: InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)
SMILES: C1=CC=C(C(=C1)NC(=O)CCl)F
Molecular Formula: C8H7ClFNO
Molecular Weight: 187.6 g/mol

2-chloro-N-(2-fluorophenyl)acetamide

CAS No.: 347-66-0

Cat. No.: VC2501704

Molecular Formula: C8H7ClFNO

Molecular Weight: 187.6 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-fluorophenyl)acetamide - 347-66-0

Specification

CAS No. 347-66-0
Molecular Formula C8H7ClFNO
Molecular Weight 187.6 g/mol
IUPAC Name 2-chloro-N-(2-fluorophenyl)acetamide
Standard InChI InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)
Standard InChI Key YHJYFDQKFJQLNL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)CCl)F
Canonical SMILES C1=CC=C(C(=C1)NC(=O)CCl)F

Introduction

Chemical Identity and Structural Characterization

2-Chloro-N-(2-fluorophenyl)acetamide belongs to the chemical class of halogenated acetamides, characterized by a 2-fluorophenyl group attached to an amide linkage with a chloroacetyl moiety. This distinctive structure contributes to its specific reactivity profile and physical properties.

The compound features a benzene ring with a fluorine atom at the ortho position (C2), connected to an amide nitrogen that bonds with a chloroacetyl group. This structural arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing effects of both halogen substituents .

Table 1. Chemical Identity Parameters of 2-Chloro-N-(2-Fluorophenyl)acetamide

ParameterInformation
IUPAC Name2-Chloro-N-(2-fluorophenyl)acetamide
CAS Registry Number347-66-0
Molecular FormulaC₈H₇ClFNO
Molecular Weight187.6 g/mol
European Community (EC) Number966-047-2
DSSTox Substance IDDTXSID50364109

The compound is also known by several synonyms including N-(Chloroacetyl)-2-fluoroaniline, 2-Chloro-2'-fluoroacetanilide, and [(2-fluorophenyl)aminocarbonylmethyl]chloride, which reflect its structural components and chemical nature .

Chemical Structure Analysis

The molecular structure of 2-chloro-N-(2-fluorophenyl)acetamide consists of an amide bond connecting a chloroacetyl group to a 2-fluorophenyl moiety. This arrangement contributes to specific spatial conformations influenced by intramolecular forces, including potential hydrogen bonding between the amide NH and neighboring groups .

ConcentrationVolume Required for Given Weights
1 mg
1 mM5.3305 mL
5 mM1.0661 mL
10 mM0.533 mL

These preparation guidelines facilitate accurate solution formation for various experimental protocols, ensuring reproducibility and reliability in research applications involving this compound .

Hazard StatementDescriptionWarning LevelNotification Percentage
H302Harmful if swallowedWarning50%
H315Causes skin irritationWarning100%
H318Causes serious eye damageDanger50%
H319Causes serious eye irritationWarning50%
H335May cause respiratory irritationWarning100%

These hazard statements are derived from aggregate data reported to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, reflecting the consensus assessment of the compound's hazardous properties .

Hazard Classes and Protective Measures

The compound falls into several hazard categories that determine the necessary protective measures for safe handling:

Table 5. Hazard Classes and Categories

Hazard ClassCategoryNotification Percentage
Acute Toxicity, Oral450%
Skin Irritation2100%
Serious Eye Damage150%
Eye Irritation250%
Specific Target Organ Toxicity, Single Exposure3100%

Based on these classifications, appropriate precautionary measures must be implemented during handling. These include wearing protective gloves, eye protection, and respiratory protection, avoiding inhalation of dust or vapors, and ensuring adequate ventilation in the workspace .

All products containing this compound are explicitly labeled for research use only, with clear warnings against human use or consumption .

Research Applications and Utility

2-Chloro-N-(2-fluorophenyl)acetamide serves as a valuable intermediate in organic synthesis and pharmaceutical research. Its primary applications center around its role as a building block in chemical synthesis pathways for more complex structures.

Synthetic Intermediates and Building Blocks

The compound functions as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of reactive functional groups—specifically the chloromethyl moiety attached to the carbonyl and the fluorine-substituted aromatic ring—allows for diverse chemical transformations .

In pharmaceutical research, halogenated acetamides have been employed in the development of compounds with potential therapeutic properties. For example, similar chloroacetamide derivatives have been utilized in the synthesis of compounds exhibiting antidepressant properties, as seen in studies involving 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives .

In Vivo Research Applications

For research involving biological systems, the compound can be formulated for in vivo applications using specific protocols. Typical formulation approaches include:

  • Preparation of a master solution in DMSO

  • Sequential addition of compatible co-solvents such as PEG300, Tween 80, and water or corn oil

  • Careful mixing and clarification between solvent additions to ensure proper dissolution

These formulation procedures require attention to solution clarity and stability, with recommendations to verify complete dissolution before proceeding to subsequent steps in the preparation process .

SupplierCatalog IdentifierAvailable QuantitiesPrice Range (as of April 2025)
GlpBioGF36075Sample (25 μL, 10mM) and bulk quantitiesNot specified
CymitQuimicaIN-DA007BU0100mg, 250mg, 1g, 5g, 10g, 25g€34.00 - €636.00
VWR/Apollo ScientificPC99991g, 5gNot specified

The compound is typically shipped at room temperature, though shipping with blue ice is available upon request for certain quantities. Sample solutions are generally provided at 25 μL volume with 10mM concentration .

Related Compounds and Structural Analogs

Several structural analogs of 2-chloro-N-(2-fluorophenyl)acetamide have been documented, differing primarily in substitution patterns or the addition of functional groups. These related compounds provide context for understanding the broader chemical family.

Table 7. Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Difference
2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide571149-77-4C₁₁H₁₀ClFN₂O240.66Addition of cyanoethyl group on nitrogen
2-chloro-N-(3-fluorophenyl)acetamide-C₈H₇ClFNO187.6Fluorine at meta position
2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide380345-39-1C₈H₆Cl₂FNO222.04Additional chlorine at para position
2-CHLORO-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE70426-73-2C₈H₃ClF₅NO259.56Pentafluoro substitution on phenyl ring

These structural variations can significantly affect the physical properties, reactivity, and potential applications of the compounds. Comparing the behavior of these analogs provides valuable insights into structure-activity relationships and guides the development of compounds with optimized properties for specific applications .

Analytical Characterization Techniques

Proper identification and characterization of 2-chloro-N-(2-fluorophenyl)acetamide involve various analytical techniques that confirm its structure and purity.

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